2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride

描述

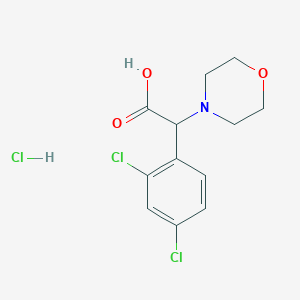

Chemical Structure and Properties 2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride (CAS: 1354949-67-9) is a chlorinated aromatic compound with a morpholine-acetic acid backbone. Its molecular formula is C₁₂H₁₄Cl₃NO₃ (molecular weight: ~336.6 g/mol). The structure features a 2,4-dichlorophenyl group attached to a morpholine ring (a six-membered heterocycle containing one nitrogen and one oxygen atom) via an acetic acid moiety, stabilized as a hydrochloride salt . This configuration enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Applications

The compound is primarily used as a synthetic intermediate in drug discovery, particularly in the development of anticonvulsant and antimicrobial agents. Its dichlorophenyl group contributes to lipophilicity, facilitating interactions with hydrophobic biological targets, while the morpholine ring enhances hydrogen-bonding capacity .

属性

IUPAC Name |

2-(2,4-dichlorophenyl)-2-morpholin-4-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO3.ClH/c13-8-1-2-9(10(14)7-8)11(12(16)17)15-3-5-18-6-4-15;/h1-2,7,11H,3-6H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTAWZWZAPAIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354949-67-9 | |

| Record name | 2-(2,4-dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride, also known as compound 1354949-67-9, is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Profile

- Chemical Formula : C12H14Cl3NO3

- Molecular Weight : 326.61 g/mol

- IUPAC Name : 2-(2,4-dichlorophenyl)-2-morpholin-4-ylacetic acid; hydrochloride

- CAS Number : 1354949-67-9

- Appearance : White powder

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and potential anticancer properties. Here, we summarize key findings from various studies.

Anti-inflammatory Activity

Studies have shown that derivatives of 2,4-dichlorophenoxy acetic acid exhibit significant anti-inflammatory effects. For instance:

- A study demonstrated that certain thiazolidinone derivatives showed in vivo inhibition of inflammation by up to 81.14%, indicating that modifications to the parent structure can enhance biological efficacy .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research indicates:

- The compound and its derivatives have been tested against various cancer cell lines, showing promising cytotoxic effects. For example, compounds related to 2-(2,4-dichlorophenyl)-2-(morpholin-4-yl)acetic acid exhibited IC50 values in the micromolar range against human breast cancer cell lines (MCF-7 and MDA-MB-231) .

The mechanisms underlying the biological activity of this compound involve:

- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit COX-2 expression, which is crucial in inflammatory pathways.

- Induction of Apoptosis : Studies indicate that some derivatives induce apoptosis in cancer cells through dose-dependent mechanisms .

- Modulation of Cytokine Production : The compound may affect cytokine levels such as TNF-α, contributing to its anti-inflammatory effects .

Case Studies and Research Findings

A selection of relevant studies illustrates the biological activity of this compound:

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

Functional and Pharmacological Comparisons

- Lipophilicity and Bioavailability The dichlorophenyl group in the target compound increases lipophilicity (logP ~3.5) compared to non-chlorinated analogues like 2-(morpholin-4-yl)acetic acid hydrochloride (logP ~0.8). This enhances membrane permeability but may reduce aqueous solubility without the HCl salt . Thiomorpholine vs.

- Biological Activity Anticonvulsant Potential: The dichlorophenyl-morpholine scaffold in the target compound shows structural similarities to anticonvulsant agents like N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, which inhibits voltage-gated sodium channels . Antimicrobial Activity: Chlorinated aromatic compounds, such as 2-((5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, demonstrate broad-spectrum antimicrobial effects, suggesting the target compound may share similar mechanisms .

- Synthetic Utility The hydrochloride salt form of the target compound improves solubility in polar solvents (e.g., water, methanol), facilitating reactions in aqueous media. In contrast, free-base analogues like 4-morpholineacetic acid (CAS 3235-69-6) require organic solvents for dissolution .

Stability and Reactivity

- Hydrochloride Salt vs. Free Acid : The HCl salt enhances thermal stability (decomposition temperature >200°C) compared to the free acid, which may degrade at lower temperatures .

- Chlorine Substitution: The 2,4-dichloro configuration provides steric hindrance, reducing susceptibility to oxidative metabolism compared to mono-chlorinated derivatives (e.g., 2-(3-chlorophenyl) analogues) .

准备方法

Preparation of 2,4-Dichlorophenylacetic Acid Intermediate

The key intermediate, 2,4-dichlorophenylacetic acid, is typically prepared via a chlorination reaction of phenoxyacetic acid derivatives. A patented method describes a one-step chlorination process that improves yield and purity while simplifying the synthesis:

- Starting Material: Phenoxyacetic acid

- Reagents: Hydrochloric acid, an oxidant (e.g., chlorine or other chlorinating agents), and a chlorination catalyst

- Reaction Conditions:

- Molar ratio of phenoxyacetic acid : hydrochloric acid : oxidant ranges from 1 : 2–200 : 2–200

- Chlorination temperature between 0°C and 180°C

- Reaction time from 0.5 to 10 hours

- Process: The phenoxyacetic acid is mixed with hydrochloric acid and an oxidant in the presence of a chlorination catalyst to yield 2,4-dichlorophenylacetic acid in a single step. This method avoids the generation of significant waste and supports greener synthesis.

Preparation of Morpholin-4-yl Acetic Acid Hydrochloride

The morpholinyl acetic acid hydrochloride is prepared from morpholine derivatives and acetic acid moieties, often through esterification and subsequent salt formation:

- Typical Procedure:

- Starting from morpholin-4-yl acetic acid or its esters (e.g., tert-butyl 2-morpholinoacetate)

- Treatment with hydrochloric acid in 1,4-dioxane at room temperature to 60°C

- Reaction times vary from 12 hours to overnight stirring

- The product precipitates as a hydrochloride salt, which is isolated by filtration and drying

- Yields: Reported yields range from 75% to 99% depending on conditions and scale

- Example Conditions:

Coupling of 2,4-Dichlorophenylacetic Acid with Morpholin-4-yl Acetic Acid

The formation of the target compound involves coupling the dichlorophenylacetic acid moiety with the morpholinyl acetic acid or its derivatives. The coupling is typically facilitated by carbodiimide-based coupling agents or other peptide coupling reagents:

- Coupling Agents Used:

- N,N'-Dicyclohexylcarbodiimide (DCC)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

- Catalysts/Additives:

- 4-Dimethylaminopyridine (DMAP)

- N-Methylmorpholine (NMM)

- 1-Hydroxybenzotriazole (HOBt)

- Solvents: Dichloromethane, dimethylformamide (DMF), acetonitrile

- Typical Conditions:

- Room temperature to mild heating (20–40°C)

- Stirring for 2 to 24 hours

- Workup:

- Filtration of urea byproducts

- Concentration under reduced pressure

- Purification by flash chromatography or recrystallization

- Yields: 70–80% yields have been reported for similar morpholinyl acetic acid derivatives coupling.

Formation of Hydrochloride Salt of the Final Compound

After the coupling reaction, the free acid or amide is converted into its hydrochloride salt to improve stability and handling:

- Method: Treatment with hydrogen chloride in 1,4-dioxane or other suitable solvents

- Conditions:

- Room temperature to 60°C

- Reaction times from 1.5 hours to overnight

- Isolation: Precipitation of the hydrochloride salt followed by filtration and drying

- Yields: Typically high (80–99%).

Summary Table of Key Preparation Steps and Conditions

Research Findings and Considerations

- The one-step chlorination method for preparing 2,4-dichlorophenylacetic acid offers a significant improvement in purity and yield, reducing waste and simplifying scale-up.

- Carbodiimide-mediated coupling reactions are effective for attaching the morpholinyl acetic acid moiety, with common coupling agents and catalysts providing good yields and manageable reaction times.

- The hydrochloride salt formation is straightforward and yields a stable, isolable form of the compound, facilitating further applications or formulations.

- The use of mild temperatures and common organic solvents throughout the process supports scalability and reproducibility in industrial or laboratory settings.

This detailed overview synthesizes the available authoritative data on the preparation methods of 2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride, providing a comprehensive guide for researchers and practitioners in synthetic organic chemistry.

常见问题

Basic: What are the standard laboratory synthesis methods for 2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride?

Methodological Answer:

The compound is synthesized via nucleophilic substitution and salt formation. A typical pathway involves:

Starting Material : 2-(2,4-Dichlorophenyl)acetic acid (structural analog described in ).

Morpholine Conjugation : React with morpholine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours to form the morpholin-4-ylacetic acid derivative .

Hydrochloride Salt Formation : Treat the free base with HCl in methanol or ethanol, followed by recrystallization for purity .

Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid residual morpholine, which complicates purification.

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- X-ray Crystallography : Resolves solid-state conformation and hydrogen-bonding networks (e.g., monoclinic P21/n space group, β = 91.08° as in analogous dichlorophenyl acetic acid derivatives ).

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, morpholine protons at δ 3.4–3.7 ppm).

- HPLC-PDA/MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted starting materials) .

Data Table :

| Technique | Parameters | Relevance |

|---|---|---|

| X-ray | a = 10.824 Å, b = 5.606 Å, c = 13.820 Å | Confirms crystal packing |

| ¹H NMR | δ 4.2–4.5 ppm (morpholine CH₂) | Validates functional groups |

Basic: How can researchers determine optimal solubility for biological assays?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO (stock solutions), methanol, or aqueous buffers (pH 4–7.4) .

- Co-solvent Systems : Use surfactants (e.g., Tween-80) or cyclodextrins for hydrophobic compounds.

- Thermodynamic Solubility : Shake-flask method with HPLC quantification at equilibrium .

Note : reports limited methanol solubility; prioritize DMSO for in vitro studies.

Advanced: How to resolve discrepancies between solution-state NMR and solid-state X-ray data?

Methodological Answer:

Discrepancies often arise from polymorphism or dynamic solvation effects.

Polymorph Screening : Recrystallize under varied conditions (e.g., solvent polarity, cooling rates) .

Dynamic NMR : Probe temperature-dependent conformational changes (e.g., morpholine ring puckering) .

DFT Calculations : Compare experimental X-ray bond lengths/angles with computational models (e.g., C–C mean deviation = 0.008 Å ).

Case Study : highlights hydrogen-bonding synthons (carboxylic acid dimers) that stabilize specific conformations in the solid state.

Advanced: What methodologies assess environmental stability and degradation pathways?

Methodological Answer:

- Hydrolysis Studies : Incubate in buffers (pH 4–9) at 25–50°C; monitor via LC-MS for cleavage products (e.g., dichlorophenylacetic acid) .

- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic media; identify radicals via EPR .

- Ecotoxicology : Use Daphnia magna or algal bioassays to evaluate acute toxicity (EC₅₀) .

Design Framework : Align with ’s long-term environmental impact studies (2005–2011), focusing on abiotic/biotic transformations.

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Methodological Answer:

Substituent Variation : Modify dichlorophenyl (e.g., replace Cl with F ) or morpholine (e.g., N-alkylation) .

In Silico Modeling : Dock derivatives into target proteins (e.g., COX-2) using MOE or AutoDock .

Biological Testing : Prioritize assays measuring IC₅₀ (enzyme inhibition) or EC₅₀ (cell viability).

Example : ’s thiadiazole-thiazolidinone hybrid design informs strategies for enhancing metabolic stability.

Advanced: What experimental approaches validate polymorphic forms?

Methodological Answer:

- PXRD : Compare diffraction patterns (e.g., 2θ = 10–30° ).

- DSC/TGA : Identify melting points (e.g., MP 160–163°C for morpholine analogs ) and thermal stability.

- Raman Spectroscopy : Detect lattice vibrations unique to each polymorph .

Best Practice : Use ’s split-plot design for systematic screening of crystallization conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。